
1-Amino-2-(4-bromophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-bromophenyl)propan-2-ol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a medicine intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C9H12BrNO . The exact mass is 229.010223 . The structure includes a bromophenyl group attached to a propan-2-ol group with an amino group .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 349.2±27.0 °C at 760 mmHg . The flash point is 165.0±23.7 °C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-Amino-2-(4-bromophenyl)propan-2-ol and related tertiary amines, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds function as anodic inhibitors, forming a protective layer on the metal surface that retards anodic dissolution. Notably, DEAP demonstrated a high inhibition efficiency of 95% at a concentration of 2.5 × 10^−2 M, following the Langmuir isotherm model in adsorption behavior on carbon steel surfaces (Gao, Liang, & Wang, 2007).
Antimicrobial Agents
The synthesis of various substituted phenyl azetidines, including compounds derived from this compound, has been explored for potential antimicrobial applications. One such synthesis pathway involves the reduction of 2-(4-bromo phenyl) methyl cyanide to yield 3-amino-2-(4-bromo phenyl) propan-1-ol, which upon further reactions, produces azetidines with antimicrobial properties. These compounds have been characterized and screened for antimicrobial activity, indicating a promising avenue for the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Drug Synthesis
The compound has also found application in the synthesis of drugs, such as the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963. The synthesis involves the addition of morpholine to alpha-3,4-epoxycarane, with the enantiopure amino alcohol serving as a chiral moderator for the addition of lithium cyclopropylacetylide to an unprotected N-acylketimine. This showcases an efficient route to the drug candidate, highlighting the versatility of this compound derivatives in pharmaceutical synthesis (Kauffman et al., 2000).
Environmental and Green Chemistry
Additionally, derivatives of this compound synthesized from cardanol and glycerol, industrial waste products, have been evaluated for their photophysical properties for use as fluorescent biomarkers in biodiesel quality control. These compounds demonstrate low acute toxicity to various biological models, suggesting their safe application in environmental monitoring and supporting the principles of green chemistry (Pelizaro et al., 2019).
Eigenschaften
IUPAC Name |
1-amino-2-(4-bromophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNVTOFOKTFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
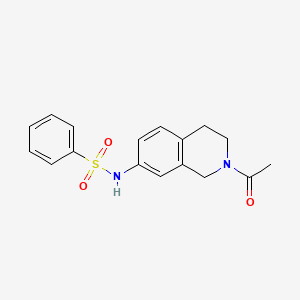
![2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2698968.png)
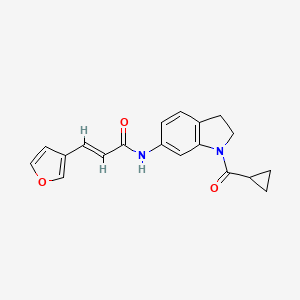
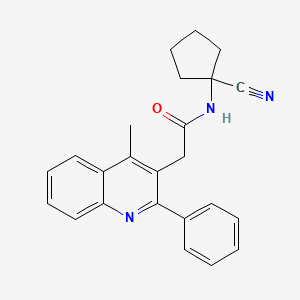
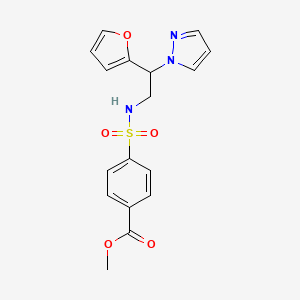
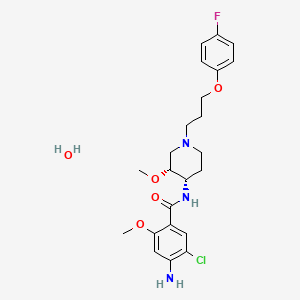

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)

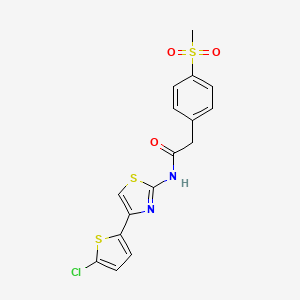
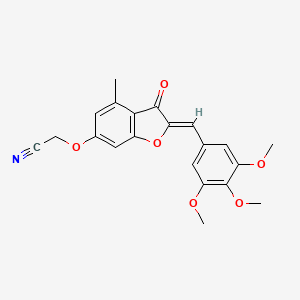
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)
